Cas no 2248328-45-0 (Benzoic acid, 3-(difluoromethyl)-5-nitro-)

Benzoic acid, 3-(difluoromethyl)-5-nitro- 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 3-(difluoromethyl)-5-nitro-
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- インチ: 1S/C8H5F2NO4/c9-7(10)4-1-5(8(12)13)3-6(2-4)11(14)15/h1-3,7H,(H,12,13)
- InChIKey: QEIDKSDSGLBSAD-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC([N+]([O-])=O)=CC(C(F)F)=C1
じっけんとくせい
- 密度みつど: 1.531±0.06 g/cm3(Predicted)
- Boiling Point: 342.3±42.0 °C(Predicted)
- 酸度系数(pKa): 3.19±0.10(Predicted)
Benzoic acid, 3-(difluoromethyl)-5-nitro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6509866-0.1g |
3-(difluoromethyl)-5-nitrobenzoic acid |
2248328-45-0 | 95.0% | 0.1g |
$615.0 | 2025-03-14 | |
Enamine | EN300-6509866-0.5g |
3-(difluoromethyl)-5-nitrobenzoic acid |
2248328-45-0 | 95.0% | 0.5g |
$671.0 | 2025-03-14 | |
Enamine | EN300-6509866-0.25g |
3-(difluoromethyl)-5-nitrobenzoic acid |
2248328-45-0 | 95.0% | 0.25g |
$642.0 | 2025-03-14 | |
Enamine | EN300-6509866-0.05g |
3-(difluoromethyl)-5-nitrobenzoic acid |
2248328-45-0 | 95.0% | 0.05g |
$587.0 | 2025-03-14 | |
Enamine | EN300-6509866-2.5g |
3-(difluoromethyl)-5-nitrobenzoic acid |
2248328-45-0 | 95.0% | 2.5g |
$1370.0 | 2025-03-14 | |
Enamine | EN300-6509866-10.0g |
3-(difluoromethyl)-5-nitrobenzoic acid |
2248328-45-0 | 95.0% | 10.0g |
$3007.0 | 2025-03-14 | |
Enamine | EN300-6509866-1.0g |
3-(difluoromethyl)-5-nitrobenzoic acid |
2248328-45-0 | 95.0% | 1.0g |
$699.0 | 2025-03-14 | |
Enamine | EN300-6509866-5.0g |
3-(difluoromethyl)-5-nitrobenzoic acid |
2248328-45-0 | 95.0% | 5.0g |
$2028.0 | 2025-03-14 |
Benzoic acid, 3-(difluoromethyl)-5-nitro- 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
Benzoic acid, 3-(difluoromethyl)-5-nitro-に関する追加情報
Comprehensive Overview of Benzoic acid, 3-(difluoromethyl)-5-nitro- (CAS No. 2248328-45-0)
Benzoic acid, 3-(difluoromethyl)-5-nitro- (CAS No. 2248328-45-0) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications. This compound, characterized by the presence of a difluoromethyl group and a nitro substituent on the benzoic acid backbone, is a subject of interest in pharmaceutical research, agrochemical development, and material science. Its molecular structure, which combines aromaticity with electron-withdrawing groups, makes it a versatile intermediate in synthetic chemistry.
The growing demand for fluorinated compounds in modern chemistry has propelled research into derivatives like Benzoic acid, 3-(difluoromethyl)-5-nitro-. Fluorination is a key strategy in drug design, as it often enhances metabolic stability, bioavailability, and binding affinity. Researchers are particularly intrigued by how the difluoromethyl group in this compound could influence its reactivity and interactions in biological systems. This aligns with current trends in medicinal chemistry, where fluorine-containing molecules are increasingly explored for their therapeutic potential.
In the agrochemical sector, nitro-substituted aromatic compounds like Benzoic acid, 3-(difluoromethyl)-5-nitro- are being investigated for their potential as precursors to novel pesticides or herbicides. The electron-deficient nature of the nitro group may contribute to modes of action that disrupt biological processes in pests, while the difluoromethyl moiety could offer improved environmental stability. These properties are highly relevant as the industry seeks more targeted and sustainable crop protection solutions.
From a synthetic chemistry perspective, CAS No. 2248328-45-0 presents interesting challenges and opportunities. The presence of both electron-withdrawing groups on the aromatic ring affects its reactivity patterns, making it a valuable building block for constructing more complex molecules. Recent publications have highlighted its potential use in cross-coupling reactions and as a precursor for heterocyclic compounds, which are fundamental structures in many pharmaceuticals and functional materials.
The physicochemical properties of Benzoic acid, 3-(difluoromethyl)-5-nitro- are crucial for its handling and application. While specific data may vary depending on the grade and purity, this compound typically exhibits moderate solubility in organic solvents and limited water solubility, characteristic of nitroaromatic compounds. Its stability under various conditions is an active area of investigation, particularly regarding how the difluoromethyl group affects degradation pathways compared to traditional methyl or trifluoromethyl analogs.
Environmental and safety considerations surrounding nitroaromatic compounds have led to increased scrutiny of their production and use. However, the introduction of the difluoromethyl group in CAS No. 2248328-45-0 may offer advantages in terms of biodegradability and reduced environmental persistence compared to some conventional nitroaromatics. This aspect is particularly relevant given current regulatory trends favoring green chemistry principles and sustainable molecular design.
Analytical characterization of Benzoic acid, 3-(difluoromethyl)-5-nitro- typically involves techniques such as NMR spectroscopy (particularly 19F NMR for the difluoromethyl group), mass spectrometry, and HPLC for purity assessment. The distinctive 19F NMR signature of the difluoromethyl moiety serves as a valuable diagnostic tool for researchers working with this compound, enabling precise tracking in synthetic pathways and metabolic studies.
Looking forward, the potential applications of CAS No. 2248328-45-0 continue to expand. In material science, its incorporation into polymers or as a building block for organic electronic materials is being explored, leveraging the electron-accepting properties of both the nitro and difluoromethyl groups. The compound's ability to influence electronic properties makes it interesting for developing new semiconducting materials or photocatalysts.
For researchers considering working with Benzoic acid, 3-(difluoromethyl)-5-nitro-, it's important to note that while not classified as highly hazardous, standard precautions for handling nitroaromatic compounds should be observed. Proper personal protective equipment and ventilation are recommended, especially during scale-up operations. The compound's stability data suggests it should be stored away from strong oxidizers and reducing agents to prevent unwanted reactions.
The commercial availability of CAS No. 2248328-45-0 has improved in recent years as demand from research institutions and pharmaceutical companies has grown. Several specialty chemical suppliers now offer this compound in various quantities and purities, with analytical certificates to support research applications. Pricing tends to reflect the specialized nature of this fluorinated building block and the synthetic challenges involved in its production.
In conclusion, Benzoic acid, 3-(difluoromethyl)-5-nitro- represents an intriguing case study in modern synthetic chemistry, combining valuable fluorine chemistry with the versatility of nitroaromatic systems. Its potential spans multiple disciplines, from drug discovery to advanced materials, making it a compound worth watching as research into fluorinated aromatic compounds continues to advance. The unique interplay between its substituents offers numerous possibilities for innovation in molecular design and application development.
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